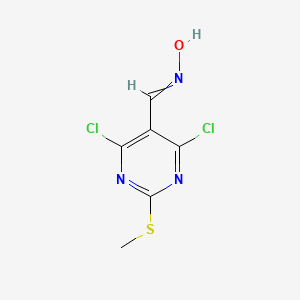






|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH:8]=[N:9]O)=[C:6]([Cl:11])[N:5]=[C:4]([S:12][CH3:13])[N:3]=1.S(Cl)(Cl)=O>>[Cl:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([Cl:11])[N:5]=[C:4]([S:12][CH3:13])[N:3]=1
|


|
Name
|
|
|
Quantity
|
7.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=NC(=C1C=NO)Cl)SC
|
|
Name
|
|
|
Quantity
|
29.63 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 4 hours
|
|
Duration
|
4 h
|
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was poured onto ice-water
|
|
Type
|
CUSTOM
|
|
Details
|
The precipitate of 4,6-dichloro-2-methylsulfanyl-pyrimidine-5-carbonitrile was collected
|
|
Type
|
CUSTOM
|
|
Details
|
dried (Yield=6.15 g, 92%)
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=NC(=NC(=C1C#N)Cl)SC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |